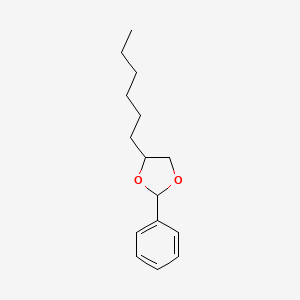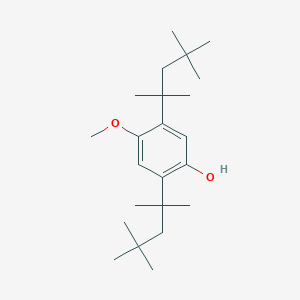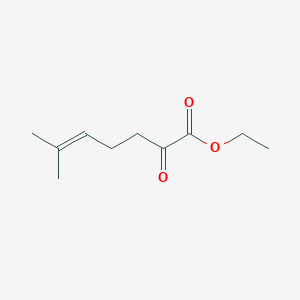![molecular formula C6H9Br B14432675 1-Bromobicyclo[2.1.1]hexane CAS No. 77379-00-1](/img/structure/B14432675.png)
1-Bromobicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromobicyclo[211]hexane is a brominated derivative of bicyclo[211]hexane, a saturated bicyclic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromobicyclo[2.1.1]hexane can be synthesized through several methods. One common approach involves the bromination of bicyclo[2.1.1]hexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as distillation or chromatography, ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromobicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form bicyclo[2.1.1]hexene.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various functionalized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Hydroxybicyclo[2.1.1]hexane, cyanobicyclo[2.1.1]hexane, aminobicyclo[2.1.1]hexane.
Elimination: Bicyclo[2.1.1]hexene.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Reduction: Reduced derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Bromobicyclo[2.1.1]hexane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activity and as a scaffold for drug design.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromobicyclo[2.1.1]hexane involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. The bromine atom serves as a reactive site for nucleophilic substitution, elimination, and other reactions. The unique bicyclic structure of the compound provides rigidity and stability, making it an attractive scaffold for the development of new molecules with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: The parent hydrocarbon, which lacks the bromine atom.
1-Chlorobicyclo[2.1.1]hexane: A chlorinated derivative with similar reactivity.
1-Iodobicyclo[2.1.1]hexane: An iodinated derivative with similar reactivity but different reactivity due to the larger size of the iodine atom.
Uniqueness
1-Bromobicyclo[2.1.1]hexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations. The bicyclic structure provides rigidity and stability, making it an attractive scaffold for the development of new molecules with desired properties.
Propiedades
Número CAS |
77379-00-1 |
|---|---|
Fórmula molecular |
C6H9Br |
Peso molecular |
161.04 g/mol |
Nombre IUPAC |
1-bromobicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H9Br/c7-6-2-1-5(3-6)4-6/h5H,1-4H2 |
Clave InChI |
YOXNNQDDJHZMMU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


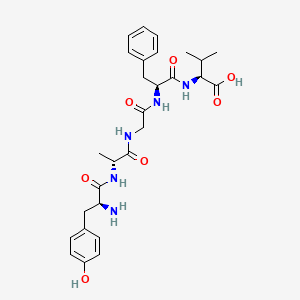
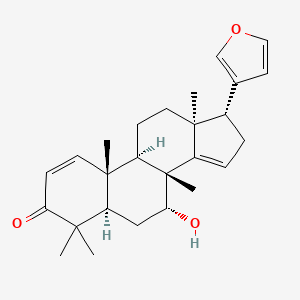
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
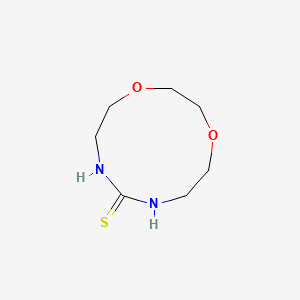
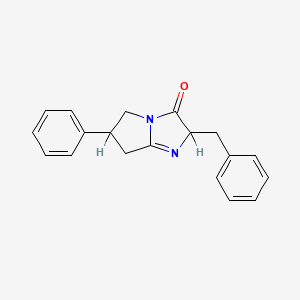
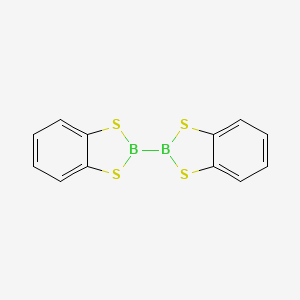
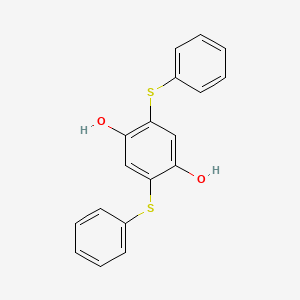
![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)
